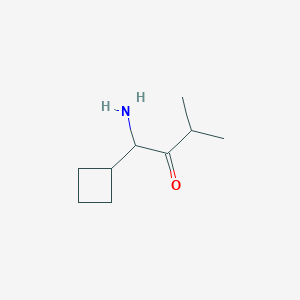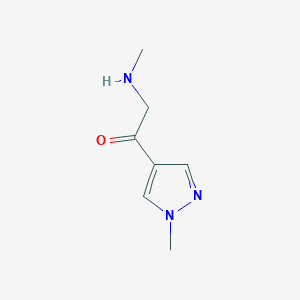
(2-Bromo-4-methoxypyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-4-methoxypyridin-3-yl)methanol is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the second position, a methoxy group at the fourth position, and a hydroxymethyl group at the third position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-methoxypyridin-3-yl)methanol can be achieved through several synthetic routes. One common method involves the bromination of 4-methoxypyridine followed by the introduction of a hydroxymethyl group. The reaction conditions typically include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The hydroxymethylation step can be carried out using formaldehyde and a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-4-methoxypyridin-3-yl)methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4), chromium trioxide (CrO3), or pyridinium chlorochromate (PCC) are employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are utilized.
Major Products
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
(2-Bromo-4-methoxypyridin-3-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential use in drug discovery and development.
Industry: It is utilized in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2-Bromo-4-methoxypyridin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the methoxy group can influence its binding affinity and selectivity towards these targets. The hydroxymethyl group can also participate in hydrogen bonding interactions, further affecting its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- (5-Bromo-3-methoxypyridin-2-yl)methanol
- (6-Bromo-5-methoxypyridin-2-yl)methanol
- (3-Bromo-4,5-dimethoxyphenyl)methanol
Uniqueness
(2-Bromo-4-methoxypyridin-3-yl)methanol is unique due to its specific substitution pattern on the pyridine ring. The combination of the bromine atom, methoxy group, and hydroxymethyl group imparts distinct chemical and physical properties, making it valuable for various applications. Its reactivity and potential for further functionalization distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C7H8BrNO2 |
|---|---|
Peso molecular |
218.05 g/mol |
Nombre IUPAC |
(2-bromo-4-methoxypyridin-3-yl)methanol |
InChI |
InChI=1S/C7H8BrNO2/c1-11-6-2-3-9-7(8)5(6)4-10/h2-3,10H,4H2,1H3 |
Clave InChI |
YEQIYZKTRGUIEU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=NC=C1)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{3-[(4-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B13151840.png)


![8-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13151869.png)
![[(3-Fluoro-4-methylphenyl)methyl][(3-fluorophenyl)methyl]amine](/img/structure/B13151881.png)






